molecular formula C13H20O4 B12557732 Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester CAS No. 191793-22-3

Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester

Cat. No.: B12557732
CAS No.: 191793-22-3
M. Wt: 240.29 g/mol
InChI Key: KFPSMQRDMYIJAZ-UHFFFAOYSA-N
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Description

Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester is an organic compound with a complex structure It is a derivative of cycloheptanecarboxylic acid, featuring a methyl ester group and additional oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester typically involves multiple steps:

    Formation of Cycloheptanecarboxylic Acid: This can be achieved through the oxidation of cycloheptane using strong oxidizing agents such as potassium permanganate or chromic acid.

    Introduction of Oxo Groups: The oxo groups can be introduced via a Friedel-Crafts acylation reaction, where cycloheptanecarboxylic acid reacts with acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The oxo groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with a five-membered ring and ethyl ester group.

    Cyclohexanecarboxylic acid, 2-oxo-1-(2-oxopropyl)-, ethyl ester: Features a six-membered ring and ethyl ester group.

    2-Oxo-1-(2-oxo-propyl)-cyclopentanecarboxylic acid ethyl ester: Another related compound with a different ring size and ester group.

Uniqueness

Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester is unique due to its seven-membered ring structure and specific functional groups, which confer distinct chemical and biological properties. Its larger ring size compared to similar compounds may result in different reactivity and interactions with molecular targets.

Properties

CAS No.

191793-22-3

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

methyl 2-oxo-1-(3-oxobutyl)cycloheptane-1-carboxylate

InChI

InChI=1S/C13H20O4/c1-10(14)7-9-13(12(16)17-2)8-5-3-4-6-11(13)15/h3-9H2,1-2H3

InChI Key

KFPSMQRDMYIJAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1(CCCCCC1=O)C(=O)OC

Origin of Product

United States

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